![molecular formula C19H21N3O3S B2398239 2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione CAS No. 630065-79-1](/img/structure/B2398239.png)
2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
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Description
2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a chemical compound that has shown potential in scientific research.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of 2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione and its derivatives have been a subject of interest due to their potential applications in medicinal chemistry. Research in this area has focused on the development of novel synthetic pathways for the preparation of tetrahydroquinazoline derivatives. For instance, Orth and Jones (1961) explored the cyclization of substituted thioureas to prepare 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, suggesting their potential antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961). Additionally, research by Sayed et al. (2021) into nitrophenyl-group-containing heterocycles unveiled new tetrahydroisoquinolines bearing 3(4)-nitrophenyl groups, indicating potential anticancer activity and antioxidant properties (Sayed et al., 2021).
Photoredox Catalysis
The use of photoredox catalysis in synthesizing indazolo[2,3-a]quinoline derivatives from tetrahydroquinolines represents another area of interest. Lin and Yang (2013) reported the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines via visible light photoredox catalysis, highlighting the novel intramolecular formation of the N-N bond of the indazole ring (Lin & Yang, 2013).
Antimicrobial Evaluation
The antimicrobial properties of tetrahydroquinazoline derivatives have also been evaluated, with some compounds showing promising results against various pathogens. For example, the synthesis and antimicrobial evaluation of 3,4-disubstituted-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives revealed compounds with potential activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. QSAR investigations further supported these findings, providing insights into the structure-activity relationships of these compounds (Minu et al., 2008).
Conformational Analysis
Research into the conformational analysis of tetrahydroisoquinoline-fused oxazaphospholidines and oxathiazolidines has provided valuable information on the structural preferences and stability of these compounds. Studies have utilized NMR spectroscopy and DFT calculations to explore conformational equilibria, offering insights into the synthesis and potential applications of these novel heterocycles (Schuster et al., 2008).
properties
IUPAC Name |
2-(3-nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-22(24)14-6-3-5-13(11-14)18-20-19(26)16-8-1-2-9-17(16)21(18)12-15-7-4-10-25-15/h3,5-6,11,15H,1-2,4,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASLDBYHHDUHJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3CCCO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
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